3-(Trimethylsilyl)ethynylbenzaldehyde chemical properties
3-(Trimethylsilyl)ethynylbenzaldehyde chemical properties
An In-Depth Technical Guide to 3-(Trimethylsilyl)ethynylbenzaldehyde: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. 3-(Trimethylsilyl)ethynylbenzaldehyde (CAS No. 77123-55-8) emerges as a preeminent example of such a scaffold, offering a unique convergence of reactive functionalities within a single, versatile molecule.[1][2] It features an aromatic aldehyde, a functional group central to countless transformations, and a terminal alkyne protected by a trimethylsilyl (TMS) group. This TMS group is not merely a passive entity; it is a crucial control element that prevents the acidic alkyne proton from engaging in undesirable side reactions, such as homocoupling, thereby enabling highly selective and sequential chemical modifications.[3][4]
This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 3-(trimethylsilyl)ethynylbenzaldehyde. It is intended for researchers, chemists, and drug development professionals who seek to leverage this powerful synthetic intermediate for the creation of novel pharmaceuticals, functional materials, and other high-value organic compounds. We will delve into the causality behind its reactivity, provide validated experimental protocols, and illustrate its synthetic potential.
Core Physicochemical Properties
3-(Trimethylsilyl)ethynylbenzaldehyde is a combustible liquid that requires careful handling and storage under refrigerated and inert conditions to maintain its integrity. Its bifunctional nature—possessing both an electrophilic aldehyde and a nucleophilic-after-deprotection alkyne—dictates its broad synthetic utility.
Table 1: Physicochemical Data for 3-(Trimethylsilyl)ethynylbenzaldehyde
| Property | Value | Reference |
| CAS Number | 77123-55-8 | [5] |
| Molecular Formula | C₁₂H₁₄OSi | [6] |
| Molecular Weight | 202.32 g/mol | [2] |
| Appearance | Liquid | |
| Density | 0.962 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.547 | [1] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | UPZYBRHQVJTPBO-UHFFFAOYSA-N | [6] |
Synthesis: A Validated Protocol via Sonogashira Coupling
The most direct and widely employed method for synthesizing 3-(trimethylsilyl)ethynylbenzaldehyde is the Sonogashira cross-coupling reaction.[3][7] This powerful carbon-carbon bond-forming reaction couples a vinyl or aryl halide with a terminal alkyne. In this specific case, 3-bromobenzaldehyde is coupled with ethynyltrimethylsilane.
Causality of the Experimental Design: The reaction mechanism hinges on a synergistic interplay between a palladium catalyst and a copper(I) cocatalyst.[7][8] The palladium complex undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the alkyne itself. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the final product and regenerate the active palladium(0) catalyst. An amine base, typically triethylamine or piperidine, is essential to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[9][10]
Caption: Synthesis workflow for 3-(trimethylsilyl)ethynylbenzaldehyde.
Experimental Protocol: Synthesis
-
Vessel Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 3-bromobenzaldehyde (1.0 eq), copper(I) iodide (0.02 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
-
Solvent and Reagent Addition: Anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine) is added via cannula. The mixture is stirred to ensure dissolution. Ethynyltrimethylsilane (1.2 eq) is then added dropwise via syringe.
-
Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (40-50°C) and monitored by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(trimethylsilyl)ethynylbenzaldehyde as a liquid.
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic power of 3-(trimethylsilyl)ethynylbenzaldehyde lies in the orthogonal reactivity of its two primary functional groups. The aldehyde can be manipulated while the TMS-protected alkyne remains inert, or the TMS group can be selectively cleaved to unmask a terminal alkyne for subsequent coupling reactions.
Deprotection: Unveiling the Terminal Alkyne
The silicon-carbon bond of the TMS group is intentionally labile under specific, mild conditions, making it an excellent protecting group.[4][11][12] Cleavage is most commonly achieved using either a mild base or a fluoride ion source.
Causality of Deprotection:
-
Base-Catalyzed Cleavage: In a protic solvent like methanol, a mild base such as potassium carbonate can catalyze the cleavage of the Si-C bond, generating the terminal alkyne (3-ethynylbenzaldehyde) and a volatile silyl ether byproduct.[11]
-
Fluoride-Mediated Cleavage: Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) have an exceptionally high affinity for silicon, forming a strong Si-F bond and readily displacing the acetylide. This method is highly efficient and often proceeds rapidly at room temperature.[12]
Experimental Protocol: TMS Deprotection
-
Setup: Dissolve 3-(trimethylsilyl)ethynylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Workup: Neutralize the reaction with dilute HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-ethynylbenzaldehyde, which is often a solid and can be used directly in the next step.[13]
Sonogashira Coupling of the Deprotected Alkyne
With the terminal alkyne revealed, the molecule is primed for further elaboration via a second Sonogashira coupling. This strategy allows for the controlled, stepwise construction of complex, conjugated systems.
Experimental Protocol: Subsequent Sonogashira Coupling
-
Vessel Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the crude 3-ethynylbenzaldehyde (1.0 eq) from the deprotection step, the desired aryl or vinyl halide (1.0 eq), CuI (0.05 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Base Addition: Add anhydrous, degassed THF and an amine base such as diisopropylethylamine (DIPEA) or piperidine.
-
Reaction Execution: Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Workup and Purification: Follow the workup and purification procedure outlined in the synthesis protocol above to isolate the final, extended π-system.
Caption: Key reactivity pathways of 3-(trimethylsilyl)ethynylbenzaldehyde.
Applications in Research and Drug Development
The structural motifs accessible from 3-(trimethylsilyl)ethynylbenzaldehyde are highly relevant in both medicinal chemistry and materials science.
-
Drug Discovery: The rigid alkyne linker is a valuable tool for positioning pharmacophores in a defined three-dimensional space, aiding in structure-activity relationship (SAR) studies. The resulting diarylacetylene cores are present in a variety of biologically active molecules, including receptor agonists and antagonists.
-
Materials Science: The ability to construct well-defined, extended conjugated systems makes this building block ideal for synthesizing organic materials with tailored optoelectronic properties. For example, related structures have been incorporated into BODIPY copolymers, which have been investigated as photosensitizers for photocatalytic hydrogen evolution, demonstrating their potential in renewable energy applications.[5]
Safety and Handling
3-(Trimethylsilyl)ethynylbenzaldehyde is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.
-
Hazard Statements: H315, H319, H335
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere.[1]
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